

physicochemical properties of 5-Methoxyindoline hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methoxyindoline hydrochloride

Cat. No.: B1592018

[Get Quote](#)

Introduction: The Strategic Importance of 5-Methoxyindole

5-Methoxyindole is an aromatic heterocyclic organic compound featuring a bicyclic indole core substituted with a methoxy group at the 5-position.^[1] This seemingly simple modification imbues the molecule with unique electronic properties, enhancing its reactivity and making it a highly versatile building block in medicinal chemistry and organic synthesis.^[1] Its structural similarity to key neurochemicals, such as serotonin, has positioned it as a critical starting material for a multitude of pharmaceutical agents, particularly in the fields of neuropharmacology and oncology.^{[1][2]} 5-Methoxyindole serves as a key intermediate in the synthesis of melatonin, as well as various serotonin receptor agonists and antagonists.^[1] Beyond its role as a synthetic precursor, it is also an endogenous compound produced from the metabolism of L-tryptophan and exhibits inherent biological activities, including anti-inflammatory and anti-cancer properties.^{[1][3]}

This guide provides a comprehensive overview of the core physicochemical properties of 5-Methoxyindole, detailed analytical methodologies for its characterization, and critical insights into its stability and handling, designed to empower researchers in leveraging this valuable compound for novel scientific discovery.

Chemical Identity and Core Physicochemical Properties

Accurate characterization begins with a clear understanding of the compound's fundamental properties. The data presented below has been consolidated from various authoritative sources to provide a reliable reference.

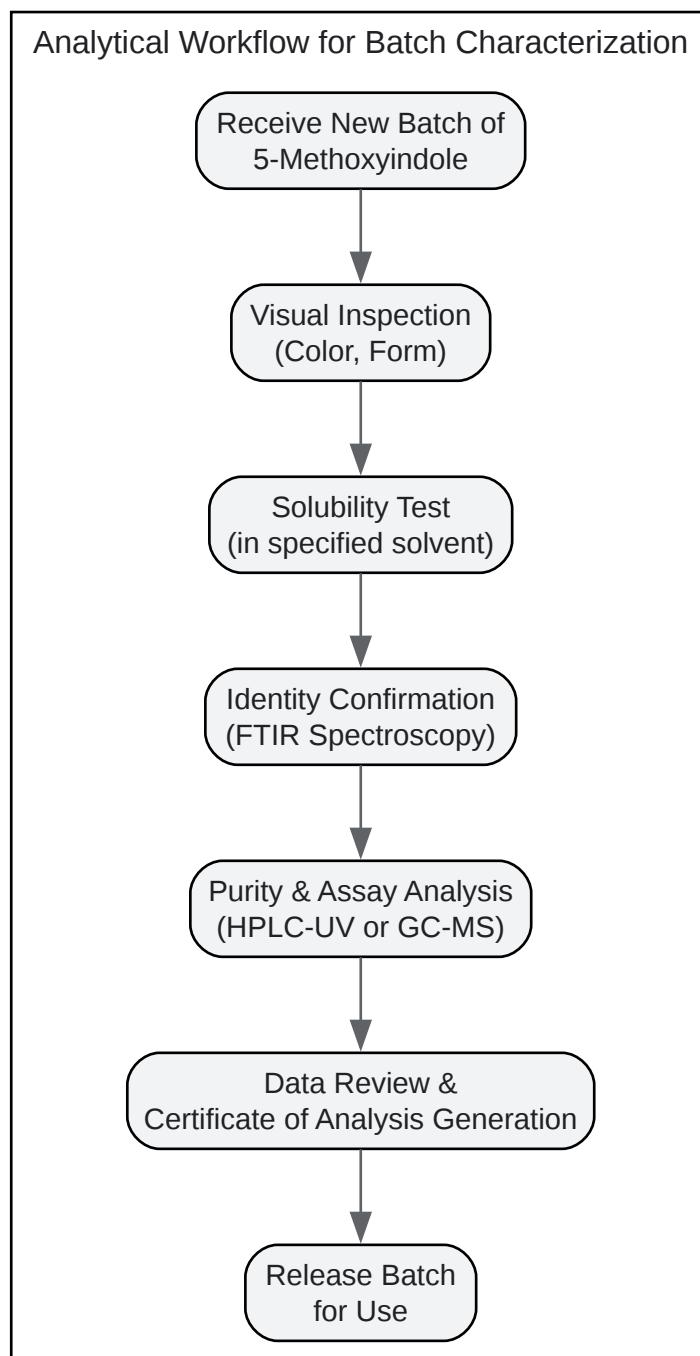
General and Physicochemical Data Summary

Property	Value	Source(s)
IUPAC Name	5-methoxy-1H-indole	[1] [4]
CAS Number	1006-94-6	[1] [4]
Molecular Formula	C ₉ H ₉ NO	[1] [4]
Molecular Weight	147.17 g/mol	[1] [4]
Appearance	White to light brownish crystalline powder	[1]
Melting Point	52-58 °C	[1] [5]
Boiling Point	176-178 °C @ 17 mmHg	[5]
Flash Point	109.2 °C	[1]
Water Solubility	Insoluble / Sparingly soluble	[1] [6]
Solvent Solubility	Soluble in Methanol	

Solubility Profile: A Practical Perspective

The poor aqueous solubility of 5-Methoxyindole is a critical consideration for its use in biological assays.[\[1\]](#) To overcome this, stock solutions are typically prepared using organic solvents, followed by dilution in aqueous buffers. For in vivo studies, multi-component solvent systems are often necessary.

Expert Insight: The choice of a co-solvent system is not arbitrary. It is a strategic approach to balance solubilization with physiological compatibility. A system combining a strong organic solvent (DMSO), a polymer to improve bioavailability (PEG300), a surfactant to prevent precipitation (Tween-80), and a saline base is a well-established method for formulating poorly soluble compounds.


Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unequivocal fingerprint of a molecule, confirming its identity and structural integrity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR spectra are available for 5-Methoxyindole.[4][7]
 - ^1H NMR: The spectrum is characterized by distinct signals corresponding to the protons on the aromatic rings, the N-H proton of the indole, and the sharp singlet of the methoxy group's methyl protons.
 - ^{13}C NMR: Provides a map of the carbon skeleton, with unique chemical shifts for each of the nine carbon atoms in the structure.[7]
- Infrared (IR) Spectroscopy: ATR-IR spectra are readily available and are useful for identifying key functional groups.[1][4][8] The spectrum will prominently feature a characteristic N-H stretching band and C-O stretching vibrations from the methoxy group.
- Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound, with a molecular ion peak corresponding to a mass of 147.[1] This technique is also invaluable for identifying impurities and degradation products.
- UV-Visible Spectroscopy: UV spectra for 5-Methoxyindole are available.[4][9] The wavelength of maximum absorbance (λ_{max}) is approximately 278 nm, a value essential for developing quantitative HPLC-UV methods.[10]

Analytical Methodologies for Quality Control

Robust and validated analytical methods are paramount for ensuring the purity and concentration of 5-Methoxyindole in research and development settings. The International Council for Harmonisation (ICH) guidelines provide a framework for validating such methods. [10]

[Click to download full resolution via product page](#)

Caption: A typical analytical workflow for the quality control and release of a new batch of 5-Methoxyindole.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for routine quantification and purity assessment.

Methodology Rationale: Reversed-phase chromatography on a C18 column is the gold standard for separating moderately polar organic molecules like 5-Methoxyindole. The use of an acidified mobile phase (e.g., with formic or trifluoroacetic acid) is a critical choice to suppress the ionization of residual silanol groups on the silica-based stationary phase. This protonates the silanols, minimizing secondary ionic interactions with the basic indole nitrogen and thereby preventing significant peak tailing, which is a common issue for such compounds. [\[11\]](#)

Step-by-Step Protocol:

- **Sample Preparation:** Accurately weigh and dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 μ m syringe filter prior to injection.
- **Chromatographic Conditions:** [\[10\]](#)[\[11\]](#)
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
 - Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (containing 0.1% formic acid).
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10-20 μ L.
 - Column Temperature: 25-30 °C.
 - Detection: UV detection at the λ_{max} of 5-Methoxyindole (~278 nm). [\[10\]](#)
- **Quantification:** Construct a calibration curve by plotting the peak area versus the concentration of a series of freshly prepared standard solutions. Determine the concentration of the sample from this curve.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and specificity, particularly for identifying volatile impurities.

Methodology Rationale: Direct analysis of 5-Methoxyindole by GC is challenging due to the relatively low volatility and thermal lability of the indole N-H group. Derivatization is a necessary step to improve its chromatographic behavior. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the indole nitrogen with a thermally stable trimethylsilyl (TMS) group, increasing volatility and preventing on-column interactions.[\[10\]](#)

Step-by-Step Protocol:

- Sample Preparation (with Derivatization):[\[10\]](#)[\[11\]](#)
 - Dissolve a known amount of the sample in a suitable organic solvent (e.g., ethyl acetate).
 - Evaporate the solvent to dryness under a gentle stream of nitrogen.
 - Add a silylation reagent (e.g., BSTFA) and a small amount of an appropriate solvent (e.g., acetonitrile).
 - Heat the vial (e.g., at 70 °C for 30 minutes) to ensure complete derivatization.
- GC-MS Conditions:[\[11\]](#)
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
 - Carrier Gas: Helium.
 - Injector: Splitless mode at ~300 °C.
 - Oven Program: A suitable temperature gradient (e.g., start at 100 °C, ramp to 280 °C).

- Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a relevant mass range.

Caption: A decision-making framework for selecting the appropriate analytical method for 5-Methoxyindole.

Stability Profile and Storage Recommendations

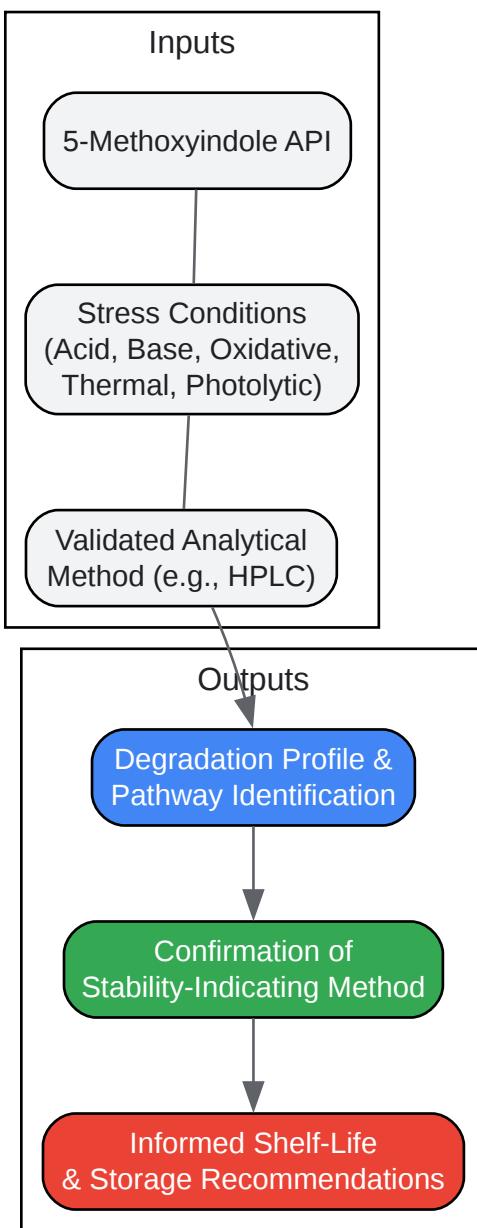
Understanding a compound's stability is crucial for ensuring data integrity and material longevity.

Intrinsic Stability and Recommended Storage

5-Methoxyindole is known to be sensitive to light, air, and heat.[\[1\]](#) To prevent degradation, it must be stored under controlled conditions.

- Storage Conditions: Store in a cool, dry, and dark place.[\[12\]](#) For long-term stability, refrigeration (0-10 °C) under an inert gas atmosphere is recommended. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid degradation from repeated freeze-thaw cycles.[\[1\]](#)

Protocol 3: Forced Degradation (Stress Testing) Study


Forced degradation studies are essential for developing stability-indicating analytical methods by intentionally degrading the compound under various stress conditions.[\[13\]](#) A degradation of 5-20% is typically targeted to ensure sufficient formation of degradation products for detection and analysis.[\[14\]](#)

Methodology Rationale: This protocol systematically exposes the compound to the most common degradation pathways (hydrolysis, oxidation, thermolysis, photolysis) as outlined by ICH guidelines. This allows for the identification of potential degradants that might form during manufacturing or long-term storage and ensures the chosen analytical method (e.g., HPLC) can effectively separate these degradants from the parent compound.

Step-by-Step Protocol:

- **Stock Solution Preparation:** Prepare a solution of 5-Methoxyindole in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

- Application of Stress Conditions:[14][15]
 - Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C.
 - Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C.
 - Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature.
 - Thermal Degradation: Heat the stock solution at 70-80 °C.
 - Photolytic Degradation: Expose the stock solution (in a photostable container) and the solid compound to a controlled light source providing UV and visible light (e.g., ≥ 1.2 million lux hours).[14]
- Sample Analysis: At predetermined time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity. LC-MS can be used to identify the molecular weights of any observed degradation products.[14]

[Click to download full resolution via product page](#)

Caption: Conceptual overview of the inputs and outputs of a forced degradation stability study.

Conclusion

5-Methoxyindole is a compound of significant scientific and pharmaceutical interest. Its well-defined physicochemical properties, versatile reactivity, and established role as a precursor to biologically active molecules underscore its importance. This guide provides the core technical information, from fundamental properties to validated analytical protocols and stability

assessments, necessary to support researchers in the effective handling, analysis, and application of 5-Methoxyindole for advancing scientific discovery and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 5-Methoxyindole - LKT Labs [lktlabs.com]
- 7. 5-Methoxyindole(1006-94-6) 13C NMR spectrum [chemicalbook.com]
- 8. 5-Methoxyindole(1006-94-6) IR Spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ijsdr.org [ijsdr.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physicochemical properties of 5-Methoxyindoline hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1592018#physicochemical-properties-of-5-methoxyindoline-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com